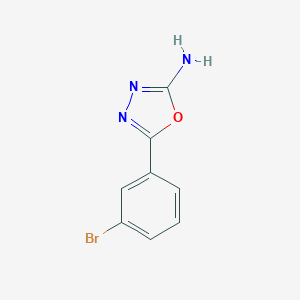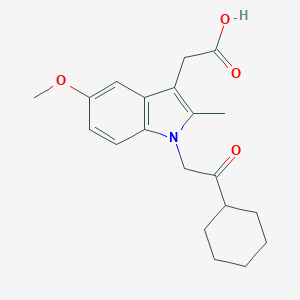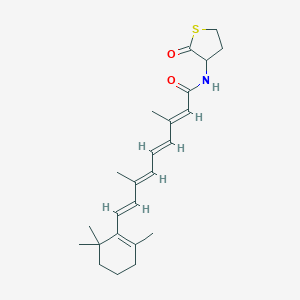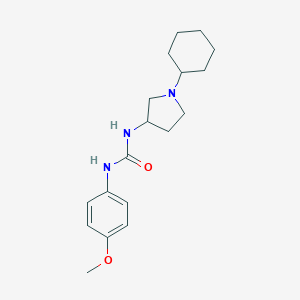
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, commonly known as CPPU, is a plant growth regulator that has been widely studied for its effects on plant growth and development. CPPU is a synthetic compound that was first developed in the 1980s and has since been used in various agricultural applications.
Mecanismo De Acción
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors in plant cells, which activates a signal transduction pathway that promotes cell division and elongation. CPPU also affects the expression of genes involved in fruit development and ripening. The exact mechanism of action of CPPU in cancer treatment and neuroprotection is still under investigation.
Efectos Bioquímicos Y Fisiológicos
CPPU has been shown to stimulate the production of cytokinins and other growth regulators in plant cells. It also affects the production of ethylene, a plant hormone that regulates fruit ripening. CPPU has been shown to increase the activity of enzymes involved in cell division and elongation, as well as the synthesis of proteins and nucleic acids. In animal studies, CPPU has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU is a useful tool for studying plant growth and development in the laboratory. Its effects on plant growth can be easily measured, and it can be applied at different stages of plant development. However, CPPU is a synthetic compound that may not accurately reflect the effects of natural cytokinins. It is also relatively expensive and may not be readily available in all laboratories.
Direcciones Futuras
There are several areas of research that could benefit from further study of CPPU. One potential direction is the development of new CPPU analogs with improved properties for agricultural or medicinal applications. Another area of interest is the elucidation of the mechanism of action of CPPU in cancer treatment and neuroprotection. Finally, the effects of CPPU on different plant species and under different environmental conditions could also be explored.
Métodos De Síntesis
CPPU is synthesized through a multi-step process that involves the reaction of cyclohexanone with ammonia to produce cyclohexanone oxime, which is then reacted with p-methoxyphenyl isocyanate to form the corresponding urea derivative. The resulting compound is then cyclized with phosphorus oxychloride to yield CPPU. The synthesis of CPPU is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality. CPPU has also been used to delay fruit ripening and improve post-harvest storage. In addition to its agricultural applications, CPPU has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Propiedades
Número CAS |
19985-19-4 |
|---|---|
Nombre del producto |
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Fórmula molecular |
C18H27N3O2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(1-cyclohexylpyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-9-7-14(8-10-17)19-18(22)20-15-11-12-21(13-15)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,19,20,22) |
Clave InChI |
FEFSEIPHMDRMSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3CCCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3CCCCC3 |
Sinónimos |
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



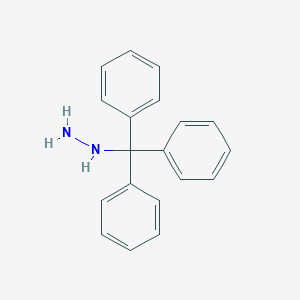
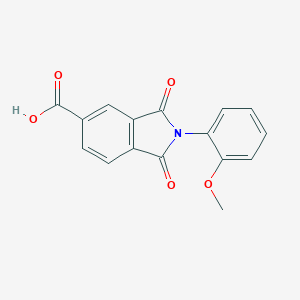
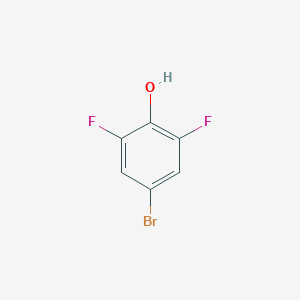
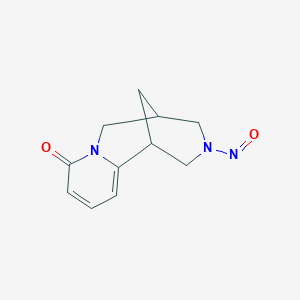
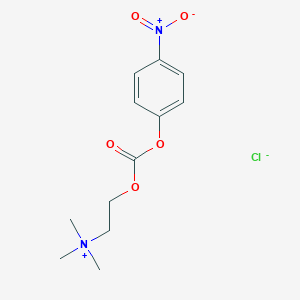

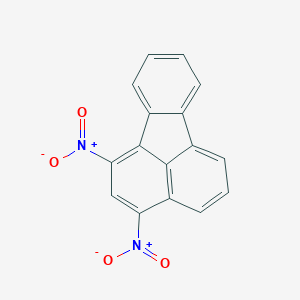
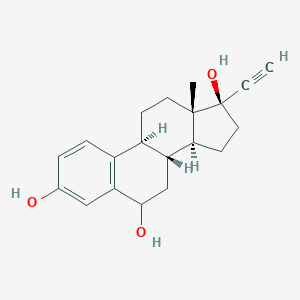
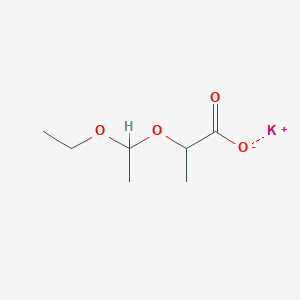
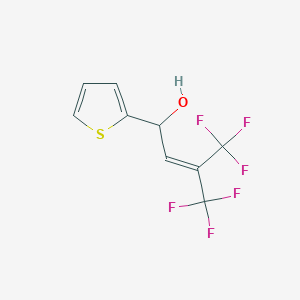
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)
